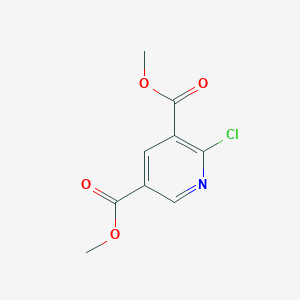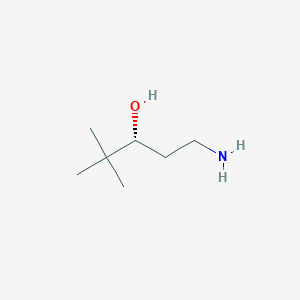
(3R)-1-amino-4,4-dimethylpentan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Amino-4,4-dimethyl-3-pentanol is an organic compound with a unique structure that includes an amino group and a hydroxyl group on a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-4,4-dimethyl-3-pentanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as 4,4-dimethyl-3-pentanol.
Amination: The hydroxyl group is converted to an amino group through a series of reactions, often involving reagents like ammonia or amines under specific conditions.
Chiral Resolution: The resulting mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-Amino-4,4-dimethyl-3-pentanol may involve:
Large-Scale Amination: Utilizing large reactors and optimized conditions to maximize yield.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control processes.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Amino-4,4-dimethyl-3-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Formation of 4,4-dimethyl-3-pentanone.
Reduction: Formation of 4,4-dimethyl-3-pentylamine.
Substitution: Formation of 4,4-dimethyl-3-pentyl chloride.
Applications De Recherche Scientifique
®-1-Amino-4,4-dimethyl-3-pentanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-Amino-4,4-dimethyl-3-pentanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Amino-4,4-dimethyl-3-pentanol: The enantiomer of the compound with different stereochemistry.
1-Amino-4,4-dimethyl-3-pentanol: The racemic mixture containing both ® and (S) enantiomers.
Uniqueness
®-1-Amino-4,4-dimethyl-3-pentanol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture.
This detailed article provides a comprehensive overview of ®-1-Amino-4,4-dimethyl-3-pentanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H17NO |
|---|---|
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
(3R)-1-amino-4,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6(9)4-5-8/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |
Clé InChI |
IUKICUAZNUHIDR-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](CCN)O |
SMILES canonique |
CC(C)(C)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


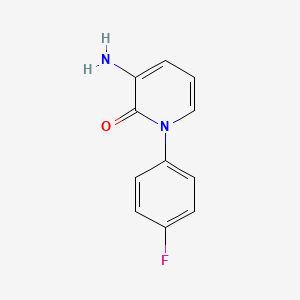
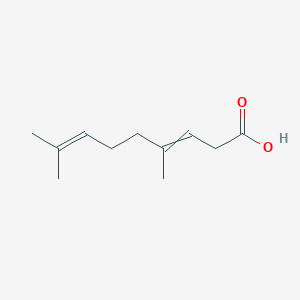
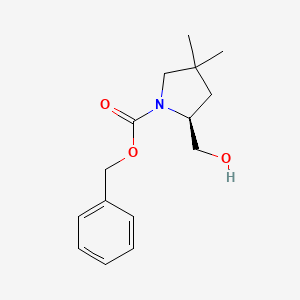
![1-(2-Nitroprop-1-en-1-yl)-3-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B8466922.png)
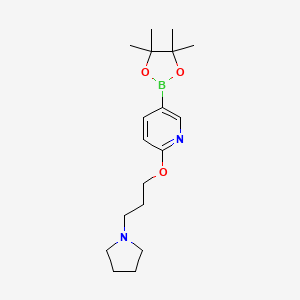
![6,8-Dimethylimidazo[1,2-a]pyridine](/img/structure/B8466925.png)
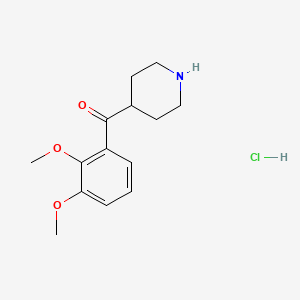
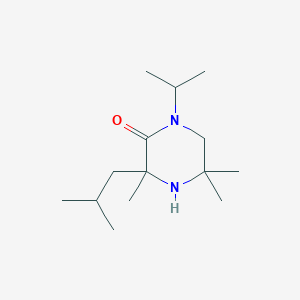
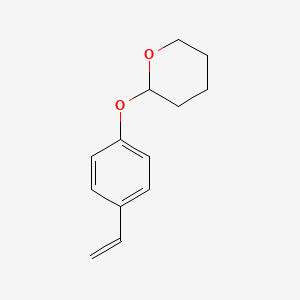
![1-(Pyrazolo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B8466960.png)
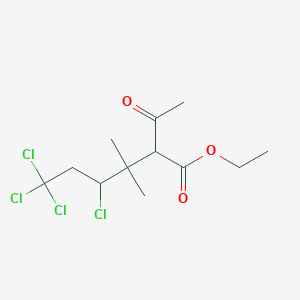
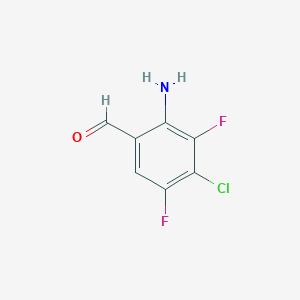
![Sulfuric acid mono-[2-(2-sulfooxy-ethylamino)-ethyl]ester](/img/structure/B8466991.png)
